4-Methylquinoline (CAS: 491-35-0), commonly known as lepidine, is a weakly basic heterocyclic compound characterized by a highly reactive, CH-acidic methyl group at the C4 position. In industrial and advanced laboratory procurement, it is primarily sourced as a critical precursor for polymethine and cyanine dyes, a basic ligand in coordination chemistry, and a building block for pharmaceutical synthesis [1]. Unlike the unsubstituted parent quinoline, the C4 methyl group enables facile condensation reactions (e.g., with triethoxymethane or squaric acid) to form extended conjugated systems. Furthermore, its specific thermodynamic profile—remaining a low-viscosity liquid at ambient temperatures—and its distinct basicity profile make it a highly differentiated material for specialized material science and energy storage applications[2].
Substituting 4-methylquinoline with its closest structural analog, 2-methylquinoline (quinaldine), or the unsubstituted quinoline fundamentally alters the photophysical, thermodynamic, and acid-base properties of the downstream products. In dye synthesis, the topological difference between the C4 and C2 attachment points dictates the geometry and conjugation length of the resulting polymethine chain; 4-methylquinoline-derived dyes exhibit significant bathochromic (red) shifts critical for Near-Infrared (NIR) imaging, which 2-methylquinoline analogs fail to achieve [1]. Furthermore, 4-methylquinoline possesses a pKa of 5.67, making it substantially more basic than unsubstituted quinoline (pKa 4.90), which directly impacts its protonation state, hydrogen-bonding capacity in crystal engineering, and coordination behavior in organometallic catalysis [2]. Finally, the position of the methyl group dictates metabolic and biocatalytic stability; while 3- and 8-methylquinolines are readily oxidized by microbial systems, 4-methylquinoline is highly resistant to such degradation [3].
When synthesizing polymethine dyes, the choice of the quinoline precursor strictly dictates the absorption wavelength. Dyes derived from the condensation of 4-methylquinoline (lepidine) exhibit a more extensive effective conjugation length compared to those derived from 2-methylquinoline (quinaldine). In comparative studies of symmetrical and asymmetrical pentamethine and heptamethine cyanines, the use of 4-methylquinoline pushes the absorption maxima into the highly desirable Near-Infrared (NIR) and Shortwave Infrared (SWIR) regions (>800 nm to 900 nm), whereas quinaldine-based or shorter-chain analogs remain restricted to shorter visible wavelengths [1].
| Evidence Dimension | Absorption Wavelength Shift |
| Target Compound Data | 4-Methylquinoline-derived heptamethine dyes: >800 nm (NIR/SWIR region) |
| Comparator Or Baseline | Shorter-chain or alternative heterocycle dyes: 450–650 nm (Visible region) |
| Quantified Difference | Bathochromic shift of >150 nm enabling deep-tissue NIR penetration |
| Conditions | Spectroscopic measurement of synthesized polymethine dyes in standard solvents (e.g., DMSO, ethanol) |
Procurement for in vivo biomedical imaging probes strictly requires 4-methylquinoline to achieve the necessary NIR/SWIR absorption profiles that avoid tissue autofluorescence.
For continuous-flow hydrogen storage systems, the carrier must remain a liquid under ambient conditions to prevent reactor clogging. 4-Methylquinoline demonstrates excellent thermophysical properties for this application, featuring a melting point of 283 K (10 °C) and a dynamic viscosity of 6.2 cP. In contrast, heavier structural comparators like 2-phenylquinoline are solids at room temperature (melting point 355.9 K), rendering them technologically unsuitable for standard pump-driven LOHC infrastructure, despite their theoretical hydrogen capacity [1]. 4-Methylquinoline provides a viable gravimetric hydrogen storage capacity of ~6.3 wt% while maintaining essential processability [1].
| Evidence Dimension | Melting Point and Physical State |
| Target Compound Data | 4-Methylquinoline: Liquid at room temperature (mp 283 K) |
| Comparator Or Baseline | 2-Phenylquinoline: Solid at room temperature (mp 355.9 K) |
| Quantified Difference | 72.9 K lower melting point, ensuring liquid state processability |
| Conditions | Standard ambient conditions for LOHC reactor feedlines |
Engineers designing LOHC systems must procure 4-methylquinoline over solid quinoline derivatives to ensure continuous, low-viscosity liquid flow during hydrogenation/dehydrogenation cycles.
The position of the methyl group on the quinoline ring strictly governs its susceptibility to microbial oxidation. When exposed to Pseudomonas putida (ATCC 33015) whole-cell biocatalysis, 3-methylquinoline and 8-methylquinoline undergo oxidation to yield their respective carboxylic acids (9% and 17% yields, respectively). In stark contrast, 4-methylquinoline (along with 2-methylquinoline) is completely resistant to this oxidative pathway, yielding 0% of the corresponding carboxylic acid under identical fermentation conditions [1].
| Evidence Dimension | Bioconversion Yield to Carboxylic Acid |
| Target Compound Data | 4-Methylquinoline: 0% yield (stable) |
| Comparator Or Baseline | 8-Methylquinoline: 17% yield; 3-Methylquinoline: 9% yield |
| Quantified Difference | Absolute resistance to P. putida-mediated methyl group oxidation |
| Conditions | In situ bioconversion using P. putida ATCC 33015 after 45 hours |
Pharmaceutical and agrochemical developers must select 4-methylquinoline when designing active ingredients that require strict metabolic stability against specific oxidative degradation pathways.
The basicity of the quinoline nitrogen is highly sensitive to the position of the methyl substituent, which directly influences its utility in forming stable salts and hydrogen-bonded co-crystals. 4-Methylquinoline possesses a pKa of 5.67, making it significantly more basic than the unsubstituted quinoline baseline (pKa 4.90) and 6-methylquinoline (pKa 5.20) [1]. This elevated basicity (ΔpKa > 0.7) alters the proton transfer dynamics when reacted with chloro- and nitro-substituted benzoic acids, resulting in distinct molecular packing and shorter, stronger hydrogen bonds in the resulting crystalline acid-base complexes [2].
| Evidence Dimension | Aqueous pKa (Basicity) |
| Target Compound Data | 4-Methylquinoline: pKa = 5.67 |
| Comparator Or Baseline | Quinoline: pKa = 4.90; 6-Methylquinoline: pKa = 5.20 |
| Quantified Difference | 0.77 pKa unit increase over unsubstituted quinoline |
| Conditions | Standard aqueous dissociation conditions at 20-25 °C |
Formulators and crystallographers procure 4-methylquinoline to ensure reliable protonation and robust hydrogen-bond network formation in pharmaceutical salt screening.
Due to the specific topological conjugation afforded by the C4-methyl group, 4-methylquinoline is the mandatory starting material for synthesizing pentamethine and heptamethine cyanine dyes. These dyes achieve the >800 nm bathochromic shifts necessary for deep-tissue optical imaging and fluorescence-guided surgery, applications where 2-methylquinoline analogs fail due to insufficient wavelength shifts [1].
4-Methylquinoline is selected for reversible hydrogen storage infrastructure because it combines a high gravimetric hydrogen capacity (~6.3 wt%) with an ambient liquid state (mp 283 K). This ensures that the material can be continuously pumped through catalytic reactors without the phase-change blockages associated with solid quinoline derivatives[2].
In drug design and agrochemical development, the quinoline core is frequently utilized. 4-Methylquinoline is specifically procured when the active ingredient must resist microbial or enzymatic oxidation at the methyl group, a stability profile proven superior to the highly susceptible 3-methyl and 8-methyl isomers[3].
Leveraging its elevated pKa (5.67) relative to unsubstituted quinoline, 4-methylquinoline is utilized as a basic co-former in crystal engineering. It reliably forms stable, predictable hydrogen-bonded networks with acidic APIs, facilitating the isolation of robust pharmaceutical salts[4].
Irritant